Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
The compound is a derivative of hexahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The presence of multiple functional groups such as carboxylate and dioxo groups suggests that this compound could participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The hexahydroquinoline core provides a rigid bicyclic structure, while the furan ring introduces an element of aromaticity . The dioxo group could potentially form hydrogen bonds with other molecules.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the carboxylate group could participate in acid-base reactions, and the dioxo group could be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group could make the compound polar and potentially soluble in water . The compound’s melting and boiling points, as well as its density and refractive index, would depend on its specific molecular structure.Scientific Research Applications
NMR and ab initio Studies
The compound has been studied for its dynamic NMR and ab initio properties. Akhmedov et al. (2004) explored the presence of rotational conformers (rotamers) in derivatives similar to the compound , using 1H and 13C NMR spectroscopy. The study suggests important insights into the rotational dynamics of such molecules (Akhmedov, Myshakin, & Hall, 2004).
Crystallography and Stereochemistry
Linden et al. (2006) investigated the cocrystals of diastereoisomers of similar hexahydroquinoline derivatives. Their findings provide valuable information on the crystal structure and stereochemistry of such compounds (Linden, Gündüz, Şimşek, & Şafak, 2006).
Synthetic Applications
Nomura et al. (1986) described the synthesis of related compounds, highlighting the chemical processes and reactions that could be applied to the compound for potential synthetic uses (Nomura, Okazaki, Hori, & Yoshii, 1986).
Properties
IUPAC Name |
methyl 7-(5-methylfuran-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-8-3-4-14(22-8)9-5-12-10(13(18)6-9)7-11(15(19)17-12)16(20)21-2/h3-4,7,9H,5-6H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRMLNWKLGPSKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C=C(C(=O)N3)C(=O)OC)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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